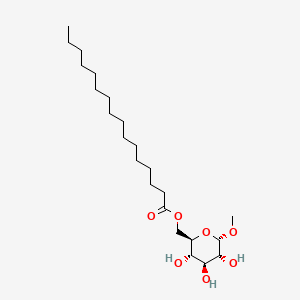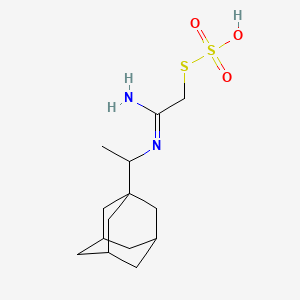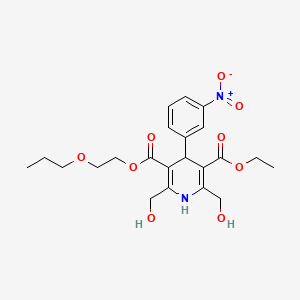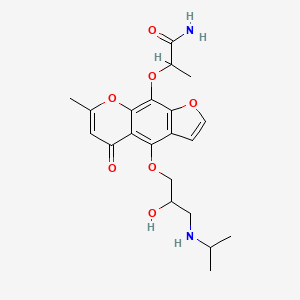
8-Azaspiro(4.5)decane-7,9-dione, 8,8'-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azaspiro(45)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- involves multiple steps. One common approach is to start with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
8-Oxa-2-azaspiro[4.5]decane: Known for its biological activity and potential therapeutic applications.
Uniqueness
8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
153804-34-3 |
|---|---|
Molekularformel |
C38H55N3O6S |
Molekulargewicht |
681.9 g/mol |
IUPAC-Name |
8-[4-[[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-hydroxypropyl]-[4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl]amino]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C38H55N3O6S/c42-30(28-47-31-13-9-11-29-12-10-22-48-36(29)31)27-39(18-5-7-20-40-32(43)23-37(24-33(40)44)14-1-2-15-37)19-6-8-21-41-34(45)25-38(26-35(41)46)16-3-4-17-38/h9,11,13,30,42H,1-8,10,12,14-28H2 |
InChI-Schlüssel |
FBDSOPYSQMNGTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN(CCCCN3C(=O)CC4(CCCC4)CC3=O)CC(COC5=CC=CC6=C5SCCC6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



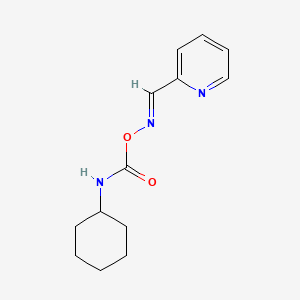
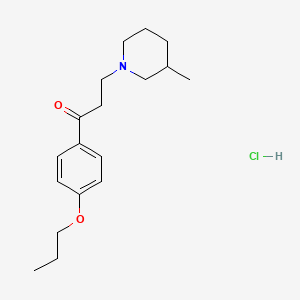

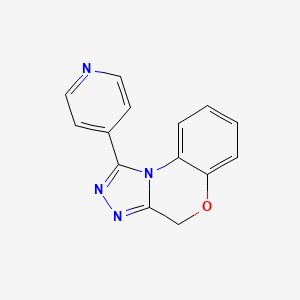
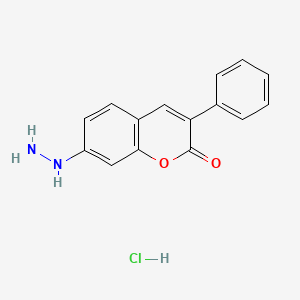
![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)
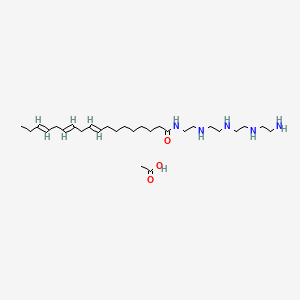
![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
